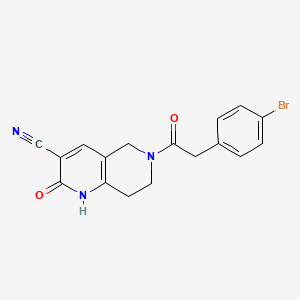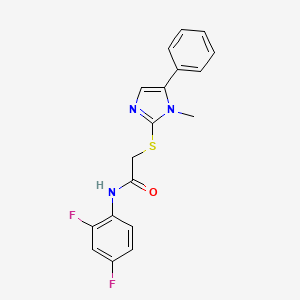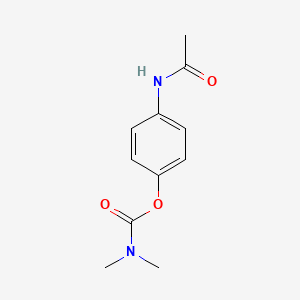![molecular formula C23H19NO5 B2405508 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate CAS No. 380188-67-0](/img/structure/B2405508.png)
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many bioactive molecules, and a diphenylacetate group, which contributes to its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines under controlled conditions. The resulting intermediate is then reacted with 2,2-diphenylacetic acid or its derivatives to form the final product. Common reagents used in these reactions include organic solvents like acetone, ethyl acetate, and ethanol, as well as catalysts such as piperidine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like DMSO or chromium reagents.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The diphenylacetate group may enhance the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anti-cancer properties and ability to inhibit angiogenesis.
1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane:
Uniqueness
2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate is unique due to its combination of the benzo[d][1,3]dioxole and diphenylacetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
属性
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,2-diphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(24-18-11-12-19-20(13-18)29-15-28-19)14-27-23(26)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,22H,14-15H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHQOSDSXIWWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)



![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)

![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)



